6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid
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Overview
Description
6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a hydroxymethyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoro-3-(hydroxymethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Aryl amines or aryl thiols.
Scientific Research Applications
6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond . The presence of bromine and fluorine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromo-2-fluorophenylboronic acid
- 2-Fluoro-3-(hydroxymethyl)phenylboronic acid
Comparison: 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the phenyl ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications . Compared to phenylboronic acid, the presence of bromine and fluorine enhances its reactivity in cross-coupling reactions .
Properties
IUPAC Name |
[6-bromo-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABWXAMXZHJQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)CO)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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